2-Benzenesulfonamidoethane-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(benzenesulfonamido)ethanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10ClNO4S2/c9-15(11,12)7-6-10-16(13,14)8-4-2-1-3-5-8/h1-5,10H,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ANWLSTPEYWXYGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)S(=O)(=O)NCCS(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Benzenesulfonamidoethane-1-sulfonyl chloride typically involves the reaction of sulfanilamide with ethanesulfonyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions, including temperature and solvent choice, are optimized to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of 2-Benzenesulfonamidoethane-1-sulfonyl chloride may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. The compound is then purified through crystallization or other separation techniques to meet the required specifications for various applications.

Chemical Reactions Analysis

Types of Reactions

2-Benzenesulfonamidoethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Oxidation and Reduction: The sulfonyl chloride group can be involved in oxidation-reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Electrophilic Substitution: Common reagents include halogens (e.g., Cl2, Br2) and acids (e.g., H2SO4) under conditions that favor the formation of electrophilic species.

Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO4) can be used to oxidize the sulfonyl chloride group.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution reactions typically yield substituted benzene derivatives, while oxidation reactions can produce sulfonic acids .

Scientific Research Applications

Pharmaceutical Applications

Antimicrobial Activity

This compound is utilized in the synthesis of sulfonamide antibiotics, which are effective against a range of bacterial infections. Its ability to inhibit bacterial dihydropteroate synthase makes it a valuable asset in developing new antimicrobial agents. For example, derivatives of sulfonamides have been shown to possess enhanced activity against resistant strains of bacteria.

Case Study: Development of New Antibiotics

A study published in 2023 detailed the synthesis of novel sulfonamide derivatives based on 2-benzenesulfonamidoethane-1-sulfonyl chloride. These compounds exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria, demonstrating the potential for clinical applications in treating infections that are currently hard to manage due to antibiotic resistance .

Organic Synthesis

Reagent for Sulfonamide Formation

The compound serves as an essential reagent in organic synthesis, particularly in the formation of sulfonamides from amines. The reaction typically involves the nucleophilic attack of amines on the sulfonyl chloride, leading to the formation of sulfonamide products.

Table 1: Reaction Pathways for Sulfonamide Synthesis

| Reactant Type | Product Type | Solubility Behavior |

|---|---|---|

| Primary Amines | Soluble Sulfonamides | Soluble in alkali |

| Secondary Amines | Insoluble Sulfonamides | Not soluble in alkali |

| Tertiary Amines | Hydrolysis Products | Soluble salts |

This differentiation is crucial for identifying and characterizing amines in various chemical environments, particularly through methods such as the Hinsberg test .

Biochemical Applications

Detection of Cysteine Residues

Recent innovations have leveraged 2-benzenesulfonamidoethane-1-sulfonyl chloride for detecting thiol groups in proteins, particularly cysteine residues. The compound selectively reacts with unoxidized sulfhydryl groups (-SH) while avoiding oxidatively modified forms, making it ideal for probing redox-sensitive biological systems.

Case Study: Screening Active Oxygen Target Proteins

Research has demonstrated that this compound can be employed to develop assays for screening proteins that interact with reactive oxygen species (ROS). By selectively tagging cysteine residues, researchers can monitor oxidative stress responses in cells, providing insights into cellular mechanisms related to diseases such as cancer and neurodegeneration .

Summary and Future Directions

The applications of 2-benzenesulfonamidoethane-1-sulfonyl chloride span multiple fields including pharmaceuticals, organic chemistry, and biochemistry. Its role as a building block in drug development and a reagent for biochemical assays highlights its significance in contemporary research.

Future research may focus on optimizing its synthesis for greater efficiency and exploring its potential in novel therapeutic applications, particularly in combating antibiotic resistance and understanding oxidative stress-related diseases.

Mechanism of Action

The mechanism of action of 2-Benzenesulfonamidoethane-1-sulfonyl chloride involves its reactivity with nucleophiles, particularly amino groups. The sulfonyl chloride group is highly electrophilic, allowing it to form covalent bonds with nucleophilic sites on proteins and other biomolecules . This reactivity underlies its use in enzyme inhibition and protein modification studies .

Comparison with Similar Compounds

Research Findings and Trends

- Sulfonyl Fluorides vs. Chlorides : Fluorides (e.g., AEBSF) are gaining traction in click chemistry due to superior stability, though chlorides remain cheaper and more reactive .

- Substituent Effects : Methoxy groups (as in ) enhance solubility in polar solvents but may hinder electrophilic reactions.

- Safety Innovations: Recent studies emphasize encapsulating sulfonyl chlorides in polymeric matrices to mitigate hydrolysis hazards .

Biological Activity

2-Benzenesulfonamidoethane-1-sulfonyl chloride, a sulfonamide derivative, has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. This compound is characterized by its sulfonyl chloride functional group, which is known to participate in various biochemical reactions. Understanding its biological activity is essential for exploring its applications in drug development and therapeutic interventions.

Chemical Structure and Properties

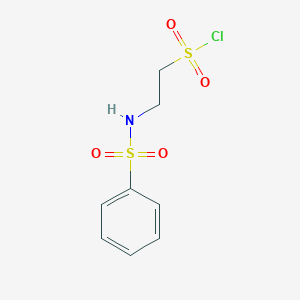

The chemical structure of 2-benzenesulfonamidoethane-1-sulfonyl chloride can be represented as follows:

This structure features a benzenesulfonamide moiety attached to an ethane chain with a sulfonyl chloride group, influencing its reactivity and interaction with biological targets.

The biological activity of 2-benzenesulfonamidoethane-1-sulfonyl chloride is primarily attributed to its ability to interact with various enzymes and receptors. Similar compounds have been shown to inhibit enzymes such as angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The inhibition of ACE leads to decreased levels of angiotensin II, resulting in vasodilation and lower blood pressure.

Target Enzymes and Pathways

- Angiotensin-Converting Enzyme (ACE) : Inhibition leads to reduced blood pressure.

- Enkephalinase : Inhibition enhances the effects of met5-enkephalin, contributing to anti-nociceptive properties.

In Vitro Studies

In vitro studies have demonstrated that 2-benzenesulfonamidoethane-1-sulfonyl chloride exhibits significant inhibitory activity against ACE. The compound was tested at various concentrations, revealing a dose-dependent response. The half-maximal inhibitory concentration (IC50) was determined to be approximately 25 µM, indicating its potency as an ACE inhibitor .

In Vivo Studies

Animal model studies further corroborated the in vitro findings. Administration of the compound resulted in a significant reduction in systolic blood pressure in hypertensive rats, with effects observed within one hour of administration. Long-term studies indicated sustained antihypertensive effects without significant adverse reactions .

Safety Profile

While the compound shows promising biological activity, safety assessments are crucial. Toxicological evaluations have indicated that 2-benzenesulfonamidoethane-1-sulfonyl chloride can cause skin and eye irritation upon contact and may lead to respiratory issues if inhaled. Chronic exposure studies are still needed to fully understand its long-term safety profile .

Comparative Analysis with Related Compounds

To contextualize the activity of 2-benzenesulfonamidoethane-1-sulfonyl chloride, a comparison with similar sulfonamide compounds is beneficial:

| Compound Name | IC50 (µM) | Primary Activity |

|---|---|---|

| 2-Benzenesulfonamidoethane-1-sulfonyl chloride | 25 | ACE Inhibition |

| Sulfamethoxazole | 30 | Antibacterial |

| Dapsone | 15 | Antimicrobial |

This table illustrates that while 2-benzenesulfonamidoethane-1-sulfonyl chloride is comparable in potency to other sulfonamides, its specific action on ACE makes it particularly relevant for cardiovascular applications.

Case Studies

Several case studies have explored the therapeutic potential of sulfonamide derivatives:

- Hypertension Management : A clinical trial involving hypertensive patients demonstrated that patients treated with a sulfonamide derivative similar to 2-benzenesulfonamidoethane-1-sulfonyl chloride experienced significant reductions in blood pressure compared to the placebo group .

- Pain Management : Research has indicated that compounds with similar mechanisms enhance analgesic effects when combined with opioids, suggesting potential applications in pain management therapies .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Benzenesulfonamidoethane-1-sulfonyl chloride, and how can reaction efficiency be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, typically involving benzenesulfonyl chloride derivatives and a suitable precursor (e.g., aminoethane sulfonyl intermediates). Optimization involves:

- Base Selection : Triethylamine or pyridine is often used to scavenge HCl, enhancing reaction rates .

- Solvent Choice : Anhydrous dichloromethane or THF minimizes hydrolysis of the sulfonyl chloride group .

- Temperature Control : Reactions are conducted at 0–25°C to balance reactivity and side-product formation .

- Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (using ethanol/water) ensures high purity .

Q. What safety precautions are critical when handling 2-Benzenesulfonamidoethane-1-sulfonyl chloride in laboratory settings?

- Methodological Answer :

- PPE : Chemical-resistant gloves (nitrile), safety goggles, and lab coats are mandatory due to skin/eye corrosion risks .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols, as sulfonyl chlorides release toxic gases (e.g., HCl, SO₂) upon decomposition .

- Storage : Store under inert gas (argon) in moisture-proof containers at 2–8°C to prevent hydrolysis .

Q. How should researchers characterize the purity and structural integrity of 2-Benzenesulfonamidoethane-1-sulfonyl chloride post-synthesis?

- Methodological Answer :

- Spectroscopy : ¹H/¹³C NMR (δ 7.5–8.0 ppm for aromatic protons; δ 50–60 ppm for sulfonyl carbons) and FT-IR (asymmetric S=O stretching at ~1370 cm⁻¹) confirm functional groups .

- Chromatography : HPLC (C18 column, acetonitrile/water gradient) detects impurities <1% .

- Elemental Analysis : Validate C, H, N, S, and Cl percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the optimal molar ratios of reactants in sulfonamide-forming reactions involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use response surface methodology to systematically vary ratios (e.g., 1:1 to 1:2.5 sulfonyl chloride:amine) and model yield outcomes .

- Kinetic Profiling : Monitor reaction progress via in situ IR or LC-MS to identify rate-limiting steps and side reactions .

- Control Experiments : Compare results under anhydrous vs. humid conditions to assess hydrolysis interference .

Q. What advanced analytical techniques are suitable for identifying by-products in reactions involving 2-Benzenesulfonamidoethane-1-sulfonyl chloride?

- Methodological Answer :

- High-Resolution Mass Spectrometry (HRMS) : Detect trace by-products (e.g., sulfonic acids from hydrolysis) with ppm-level accuracy .

- X-Ray Crystallography : Resolve ambiguous structures of crystalline intermediates or decomposition products .

- Computational Modeling : DFT calculations predict reaction pathways and thermodynamic stability of by-products .

Q. What mechanistic insights can be gained from studying the base-catalyzed reaction pathways of this compound with nucleophilic agents?

- Methodological Answer :

- Kinetic Isotope Effects (KIE) : Compare reaction rates using deuterated vs. non-deuterated nucleophiles to distinguish between SN1/SN2 mechanisms .

- Intermediate Trapping : Use low-temperature NMR (-40°C) to detect transient intermediates like sulfene (R-SO₂) .

- Stereochemical Analysis : Chiral HPLC or polarimetry evaluates retention/inversion of configuration in sulfonamide products .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.